molecular formula C24H18N2O B1654734 1-(Benzylideneamino)-4,6-diphenylpyridin-2(1H)-one CAS No. 26478-99-9

1-(Benzylideneamino)-4,6-diphenylpyridin-2(1H)-one

Cat. No. B1654734
CAS RN: 26478-99-9
M. Wt: 350.4 g/mol
InChI Key: UPFYKBWFAKMLPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(Benzylideneamino)-4,6-diphenylpyridin-2(1H)-one” is a complex organic molecule. It likely contains a pyridinone ring, which is a heterocyclic compound containing a nitrogen atom . The benzylideneamino part suggests the presence of a benzylidene group, which is a type of carbene .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions of primary amines with carbonyl groups . Another method could involve the reaction of 4-aminobenzoic acid and o-vanillin under slow volatilization conditions .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple aromatic rings and a heterocyclic ring. The benzylidene group would likely be connected to the pyridinone ring via an amino group .


Chemical Reactions Analysis

The compound may undergo various chemical reactions depending on the conditions. For instance, it might participate in organocatalytic reductive coupling reactions .

Future Directions

The future research directions for this compound could include exploring its potential applications in various fields such as medicine, materials science, and environmental science. Its properties such as potential fluorescence could make it useful in imaging applications .

properties

IUPAC Name

1-[(E)-benzylideneamino]-4,6-diphenylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O/c27-24-17-22(20-12-6-2-7-13-20)16-23(21-14-8-3-9-15-21)26(24)25-18-19-10-4-1-5-11-19/h1-18H/b25-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFYKBWFAKMLPV-XIEYBQDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NN2C(=CC(=CC2=O)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/N2C(=CC(=CC2=O)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Benzylideneamino)-4,6-diphenylpyridin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
1-(Benzylideneamino)-4,6-diphenylpyridin-2(1H)-one
Reactant of Route 3
Reactant of Route 3
1-(Benzylideneamino)-4,6-diphenylpyridin-2(1H)-one
Reactant of Route 4
Reactant of Route 4
1-(Benzylideneamino)-4,6-diphenylpyridin-2(1H)-one
Reactant of Route 5
Reactant of Route 5
1-(Benzylideneamino)-4,6-diphenylpyridin-2(1H)-one
Reactant of Route 6
Reactant of Route 6
1-(Benzylideneamino)-4,6-diphenylpyridin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.